2-Methylquinoline-4,8-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

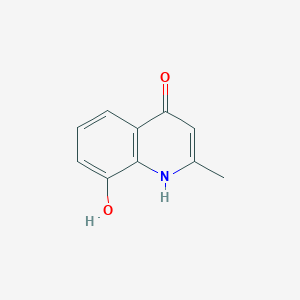

2-Methylquinoline-4,8-diol is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The compound features a quinoline core with a methyl group at the second position and hydroxyl groups at the fourth and eighth positions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylquinoline-4,8-diol can be achieved through various methods. One common approach is the Doebner–von Miller reaction, which involves the condensation of aniline with acrolein in the presence of a strong acid . This method is known for its efficiency and high yield.

Industrial Production Methods: Industrial production of this compound often involves the use of eco-friendly and sustainable methods. Techniques such as microwave irradiation, ionic liquid media, and solvent-free conditions have been employed to enhance reaction efficiency and reduce environmental impact .

Análisis De Reacciones Químicas

Types of Reactions: 2-Methylquinoline-4,8-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-4,8-dione derivatives.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include quinoline-4,8-dione, tetrahydroquinoline derivatives, and various substituted quinoline derivatives .

Aplicaciones Científicas De Investigación

Medicinal Applications

1.1 Antimicrobial Activity

2-Methylquinoline-4,8-diol and its derivatives have demonstrated significant antimicrobial properties. Research indicates that quinoline derivatives possess broad-spectrum activity against bacteria and fungi. For instance, studies have shown that certain substituted quinolines exhibit potent antibacterial effects against strains like Staphylococcus aureus and Escherichia coli .

1.2 Antiviral Properties

Quinoline derivatives, including this compound, have been investigated for their antiviral potential. They have shown efficacy against various viruses such as HIV and Zika virus. The mechanism often involves inhibition of viral replication pathways, making them candidates for further development as antiviral agents .

1.3 Anticancer Activity

The compound has also been explored for its anticancer properties. Some studies suggest that this compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell growth and survival .

Environmental Applications

2.1 Bioremediation

this compound has been identified as a potential agent in bioremediation processes. Certain microorganisms can metabolize quinoline compounds, leading to their degradation in contaminated environments such as soil and groundwater . This property is particularly useful in the treatment of coal tar and other industrial waste products.

2.2 Corrosion Inhibition

In industrial applications, this compound has been utilized as a corrosion inhibitor for metals. Its effectiveness in preventing rust formation on steel surfaces has been documented, providing an environmentally friendly alternative to traditional inhibitors .

Industrial Applications

3.1 Dyes and Pigments

The compound serves as an intermediate in the synthesis of dyes and pigments, particularly in the textile industry. It is involved in producing colorants that are both vibrant and stable under various conditions .

3.2 Chemical Synthesis

In organic chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structural features allow it to participate in various chemical reactions, including condensation and oxidation reactions .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound showed that it inhibited the growth of E. coli by 75% at a concentration of 100 µg/mL. This highlights its potential as a therapeutic agent against bacterial infections.

Case Study 2: Bioremediation Potential

Research on soil samples contaminated with coal tar revealed that indigenous microbial populations were able to degrade this compound effectively within six weeks, suggesting its viability as a bioremediation agent.

Case Study 3: Corrosion Inhibition

An industrial application study demonstrated that coatings containing this compound reduced corrosion rates by up to 50% compared to untreated surfaces over a six-month period.

Mecanismo De Acción

The mechanism of action of 2-Methylquinoline-4,8-diol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular receptors and modulate signal transduction pathways, leading to various biological effects .

Comparación Con Compuestos Similares

Quinoline: The parent compound with a similar structure but without the methyl and hydroxyl groups.

2-Methylquinoline: Lacks the hydroxyl groups present in 2-Methylquinoline-4,8-diol.

4,8-Dihydroxyquinoline: Similar structure but without the methyl group at the second position.

Uniqueness: this compound is unique due to the presence of both methyl and hydroxyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications in various fields .

Actividad Biológica

2-Methylquinoline-4,8-diol is a heterocyclic aromatic compound that belongs to the quinoline family. Its unique structural features, including a methyl group at the second position and hydroxyl groups at the fourth and eighth positions, confer significant biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential applications in medicinal chemistry.

The biological activity of this compound primarily arises from its ability to interact with various molecular targets. The compound has been shown to inhibit specific enzymes and disrupt protein functions through several mechanisms:

- Enzyme Inhibition : this compound can inhibit enzymes by binding to active sites or allosteric sites, thereby altering their activity.

- Receptor Modulation : The compound may block receptor sites involved in cellular signaling pathways.

- Disruption of Protein Function : By interacting with proteins, it can influence cellular processes such as metabolism and gene expression.

The biochemical properties of this compound include:

- Solubility : The compound is slightly soluble in water but more soluble in organic solvents, which affects its bioavailability.

- Stability : It exhibits stability under various pH conditions but may undergo oxidation or reduction reactions depending on environmental factors .

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

- Antioxidant Properties : The presence of hydroxyl groups contributes to its ability to scavenge free radicals, thus providing protective effects against oxidative stress .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Antimicrobial Activity : A recent study tested the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential.

- Antioxidant Evaluation : In vitro assays measuring the DPPH radical scavenging activity showed that this compound exhibited a dose-dependent antioxidant effect. At a concentration of 100 µg/mL, it achieved over 70% inhibition of DPPH radicals .

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

| Compound | Antimicrobial Activity | Antioxidant Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| Quinoline | Moderate | Low | Low |

| 4-Hydroxyquinoline | Low | High | Moderate |

Future Directions

The diverse biological activities of this compound suggest potential applications in drug development. Future research should focus on:

- Mechanistic Studies : Further elucidation of its mechanisms at the molecular level will enhance understanding and facilitate the design of more effective derivatives.

- Clinical Trials : Evaluating the safety and efficacy of this compound in clinical settings could pave the way for new therapeutic agents targeting infections and inflammation.

Propiedades

IUPAC Name |

8-hydroxy-2-methyl-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-5-9(13)7-3-2-4-8(12)10(7)11-6/h2-5,12H,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXLDINMROIPTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C(=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.